Methyl 3-(3-aminophenyl)-3-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)propanoate
Description
Methyl 3-(3-aminophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is a phthalimide derivative with a propanoate ester backbone and a 3-aminophenyl substituent. These analogs exhibit anti-inflammatory, analgesic, and gamma globin-inducing properties while demonstrating lower genotoxicity compared to hydroxyurea (HU), the standard SCD therapy .
Properties
CAS No. |
6329-29-9 |
|---|---|
Molecular Formula |
C18H16N2O4 |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
methyl 3-(3-aminophenyl)-3-(1,3-dioxoisoindol-2-yl)propanoate |
InChI |
InChI=1S/C18H16N2O4/c1-24-16(21)10-15(11-5-4-6-12(19)9-11)20-17(22)13-7-2-3-8-14(13)18(20)23/h2-9,15H,10,19H2,1H3 |
InChI Key |
WKLAQVULPUBSCG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC=C1)N)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 43424 typically involves a series of chemical reactions that require precise conditions to ensure the desired product is obtained. The synthetic route often includes steps such as:
Initial Reactant Preparation: The starting materials are prepared and purified to ensure they are free from impurities.
Reaction Setup: The reactants are combined in a reaction vessel under controlled temperature and pressure conditions.
Catalysis: Catalysts may be used to accelerate the reaction and improve yield.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography.
Industrial Production Methods
In an industrial setting, the production of NSC 43424 is scaled up to meet demand. This involves:
Large-Scale Reactors: Using large reactors to handle greater volumes of reactants.
Automation: Employing automated systems to monitor and control reaction conditions.
Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
NSC 43424 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert NSC 43424 into reduced forms, which may have different properties.
Substitution: Substitution reactions can replace certain functional groups within the molecule, altering its chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of NSC 43424.
Scientific Research Applications
NSC 43424 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Studied for its effects on biological systems, including its potential as a therapeutic agent.
Medicine: Investigated for its potential use in treating certain medical conditions due to its biochemical properties.
Industry: Utilized in the production of various industrial products, including pharmaceuticals and specialty chemicals.
Mechanism of Action
The mechanism of action of NSC 43424 involves its interaction with specific molecular targets and pathways. This compound can modulate various biochemical processes, including:
Enzyme Inhibition: NSC 43424 may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to specific receptors, altering cellular signaling pathways.
Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
Structural Variations and Pharmacological Profiles
The compound shares a core 1,3-dioxo-isoindole moiety with analogs but differs in substituents, which critically influence bioactivity and toxicity. Key structural analogs and their properties are summarized below:
Genotoxicity and Mutagenicity Trends
- C1–C6 Series : All compounds showed significantly lower micronucleus reticulocyte (MNRET) frequencies (<6/1,000 cells) compared to HU (7.8–33.7/1,000 cells) in murine models. Meta-substituted derivatives (e.g., C3) exhibited the lowest mutagenic potency in Ames tests (0–4,803 revertants/μmol), attributed to the methyl spacer and nitrate ester positioning .
- Target Compound: The 3-aminophenyl group may enhance bioavailability but requires mutagenicity testing. Analogous para-substituted compounds (e.g., C5) showed higher mutagenicity, suggesting meta-substitution (as in the target compound) is advantageous .
Functional Group Impact
- Nitrate Esters: Present in C1–C6, these groups enable NO release but contribute to mutagenicity in para-substituted analogs.
- Amino Groups: The 3-aminophenyl substituent in the target compound may improve solubility and target binding compared to nitro or sulfonamide groups in analogs like C4 .
Biological Activity
Methyl 3-(3-aminophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate, identified by the CAS number 6329-29-9, is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , which indicates the presence of both aromatic and heterocyclic structures. This combination often contributes to diverse biological activities.
Biological Activity
1. Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives with similar structural features have exhibited significant cytotoxicity against various cancer cell lines. A notable study reported that certain isoindole derivatives demonstrated selective activity against human tumor cells, suggesting a promising avenue for further research in cancer therapy .
2. Neuropharmacological Effects
The compound's structural similarities to known neuroactive agents suggest potential interactions with neurotransmitter systems. Compounds with similar amino and dioxo functionalities have been evaluated for their affinity at serotonin (5-HT) receptors and dopamine receptors (D2). For example, some derivatives were found to exhibit high affinity for 5-HT1A and D2 receptor binding sites, indicating potential as anxiolytic or antipsychotic agents .
3. Antimicrobial Properties
Antimicrobial activity is another area where this compound may show efficacy. Research on structurally related compounds has demonstrated effectiveness against various pathogens, including bacteria and fungi. The disk diffusion method has been utilized to assess antimicrobial properties, revealing promising results against strains such as Staphylococcus aureus and Candida albicans .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at specific neurotransmitter receptors, influencing neuronal signaling pathways.
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of key enzymes involved in cancer progression and microbial metabolism.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
